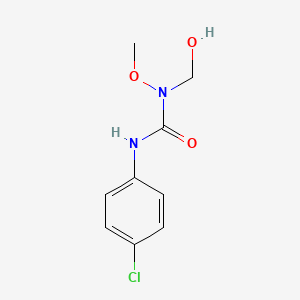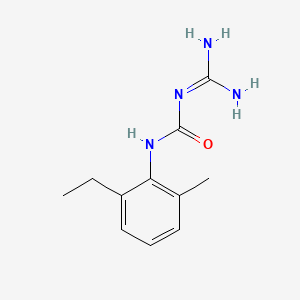![molecular formula C17H13NO3 B14645362 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione CAS No. 55022-39-4](/img/structure/B14645362.png)
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring fused with an indene-dione moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of pyridine derivatives with indene-dione precursors under controlled conditions. Common reagents used in the synthesis include pyridine-4-carbaldehyde and 1,3-indandione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl sulfanyl-N-phenylacetamide
- 1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride
Uniqueness
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an indene-dione moiety sets it apart from other similar compounds, making it a valuable subject for further research and application.
Propriétés
Numéro CAS |
55022-39-4 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[1-(2-oxopropyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c1-11(19)10-18-8-6-12(7-9-18)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9H,10H2,1H3 |
Clé InChI |
VZUMUNGRKZXBIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


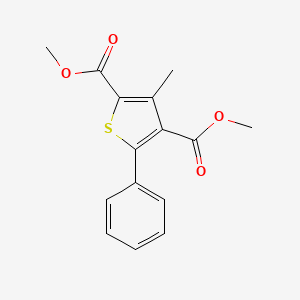
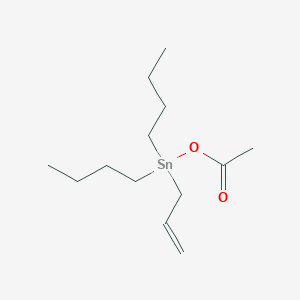

![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
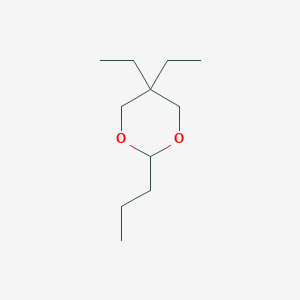
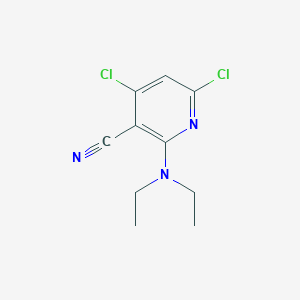

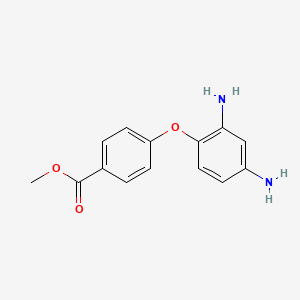

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


